molecular formula C11H17ClN2O2 B1420838 methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride CAS No. 1240528-40-8

methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride

Cat. No. B1420838
M. Wt: 244.72 g/mol
InChI Key: BKMNAOCTUIEWPI-UHFFFAOYSA-N
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Description

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride” would need to be determined through further analysis.


Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For instance, they can act as excellent catalysts for many condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride, it is reported to be a solid at room temperature .

Scientific Research Applications

Cancer Treatment Research

Methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride has been explored in the field of cancer treatment. One study mentions a compound related to this chemical structure, highlighting its potential in inhibiting Aurora A, an enzyme implicated in cancer progression (ロバート ヘンリー,ジェームズ, 2006).

Catalysis and Synthesis

This chemical has been utilized in catalysis and synthetic chemistry. For example, its derivatives were synthesized using a FeCl2/Et3N binary catalytic system, which is significant for introducing substituents at the pyrrole nitrogen (E. Galenko et al., 2015).

Synthetic Methods Development

Research has been conducted on the development of synthetic methods using compounds related to methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride. One study focuses on synthesizing trifluoromethyl-substituted aminopyrroles, which can be transformed into related compounds (A. Khlebnikov et al., 2018).

Electrochemical Studies

In electrochemical studies, derivatives of this compound have been explored. For instance, the electrochemical oxidation of 1-N-substituted piperidin-4-ones led to the formation of related carboxylates, highlighting a potential application in electrochemical processes (M. Elinson et al., 2006).

Medicinal Chemistry

This compound has been studied in medicinal chemistry, particularly in the context of interactions with receptors, such as the CB1 cannabinoid receptor. Such studies help understand the molecular interactions and potential therapeutic applications (J. Shim et al., 2002).

Corrosion Inhibition

In the context of material science, derivatives of methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride have been evaluated as corrosion inhibitors, which is crucial for industrial applications (M. Jeeva et al., 2015).

Safety And Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always handle chemicals with appropriate safety precautions.

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

methyl 1-piperidin-4-ylpyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-15-11(14)10-3-2-8-13(10)9-4-6-12-7-5-9;/h2-3,8-9,12H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMNAOCTUIEWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride

CAS RN

1240528-40-8
Record name methyl 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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